molecular formula C15H15NO2 B2718365 Ethyl 4-(phenylamino)benzoate CAS No. 64878-66-6

Ethyl 4-(phenylamino)benzoate

Cat. No.: B2718365
CAS No.: 64878-66-6
M. Wt: 241.29
InChI Key: OXXSAXCSHHARKT-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 4-aminobenzoic acid with ethanol, followed by purification steps such as recrystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(phenylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 4-(phenylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 4-(phenylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the phenyl substitution, resulting in different chemical and biological properties.

    Benzocaine (ethyl 4-aminobenzoate): A well-known local anesthetic with a similar ester structure but without the phenyl group.

    Procaine: Another local anesthetic with a similar mechanism of action but different structural features.

Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for additional interactions with biological targets, distinguishing it from other related compounds.

Properties

IUPAC Name

ethyl 4-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSAXCSHHARKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30.2 g of 4-aminophenol was dissolved in 130 ml of N,N-dimethylformamide, followed by the addition of 11.64 g of 57% NaH and agitated at room temperature for 30 rain to obtain a N,N-dimethylformamide solution. 130 ml of toluene and 10.5 g of 57% NaH were added to 41 g of 4-hydroxy ethylbenzoate. After agitation, 45 g of N-phenyl chloroacetamide and 8.7 ml of N,N-dimethylformamide were also added. The toluene recovered from the reflux was reacted with the above N,N-dimethylformamide solution. After that, the N,N-dimethylformamide was recovered and extracted with toluene. 47 g of ethyl 4-phenylaminobenzoate was obtained when the toluene layer of the extraction process was dehydrated with magnesium sulfate. The product yield was 79%.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
11.64 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
10.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
4-hydroxy ethylbenzoate
Quantity
41 g
Type
reactant
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
8.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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